Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride

Description

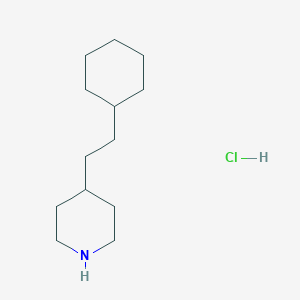

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride (CAS RN: 60601-61-8) is a piperidine derivative featuring a 2-cyclohexylethyl substituent at the 4-position of the piperidine ring, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₁₃H₂₆N·HCl, yielding a molecular weight of 232.8 g/mol. This compound is primarily used in industrial and scientific research, as noted in commercial listings .

Properties

IUPAC Name |

4-(2-cyclohexylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h12-14H,1-11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNHGLNYFFVOKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20607777 | |

| Record name | 4-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60601-61-8 | |

| Record name | 4-(2-Cyclohexylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20607777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Piperidine Precursors

The direct alkylation of piperidine represents a straightforward route to introduce the 2-cyclohexylethyl group. In this method, piperidine reacts with 2-cyclohexylethyl halides (e.g., bromide or chloride) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C). For example, treatment of piperidine with 2-cyclohexylethyl bromide in DMF at 90°C for 12 hours yields 4-(2-cyclohexylethyl)piperidine, which is subsequently converted to the hydrochloride salt via HCl gas treatment in ethanol.

A critical challenge in this method is regioselectivity, as alkylation can occur at multiple positions on the piperidine ring. Studies on analogous systems suggest that steric hindrance and electronic effects favor substitution at the 4-position when bulky alkylating agents are used. Optimization experiments indicate that yields improve significantly when the reaction is conducted under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of intermediates.

Reductive Amination Approaches

Reductive amination offers an alternative pathway by combining cyclohexylacetaldehyde with a primary amine precursor, followed by cyclization to form the piperidine ring. In this method, cyclohexylacetaldehyde reacts with 1,5-diaminopentane under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C). The imine intermediate undergoes intramolecular cyclization to yield 4-(2-cyclohexylethyl)piperidine, which is isolated as the hydrochloride salt after treatment with hydrochloric acid.

This method benefits from high atom economy and avoids the use of alkyl halides, which are prone to side reactions. However, controlling the stereochemistry of the piperidine ring remains a challenge. Catalytic asymmetric hydrogenation, employing chiral catalysts like (R)-BINAP-Ru complexes, has been explored in related systems to achieve enantioselective synthesis, though its application to this specific compound requires further investigation.

Catalytic Cyclization Methods

Transition-metal-catalyzed cyclization has emerged as a powerful tool for constructing piperidine derivatives. For 4-(2-cyclohexylethyl)piperidine, a Cpiridium (CpIr)-catalyzed N-heterocyclization of primary amines with diols has shown promise. In this approach, 2-cyclohexylethylamine reacts with 1,5-pentanediol in the presence of Cp*IrCl₂ (5 mol%) and a base (e.g., cesium carbonate) at 120°C. The iridium catalyst facilitates dehydrogenation and C–N bond formation, yielding the piperidine ring in a single step.

This method achieves yields of 70–85% under optimized conditions and minimizes byproduct formation. Scalability is enhanced by employing continuous flow reactors, which improve heat and mass transfer compared to batch processes. Recent advances in catalyst design, such as the use of bifunctional iridium complexes, have further improved turnover numbers (TONs) and reduced reaction times.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial production of 4-(2-cyclohexylethyl)piperidine hydrochloride prioritizes efficiency and cost-effectiveness. Continuous flow systems, such as microreactors or tubular reactors, enable precise control over reaction parameters (temperature, residence time) and enhance safety by minimizing hazardous intermediate accumulation. For example, a two-step continuous process involves:

- Alkylation in Flow : Piperidine and 2-cyclohexylethyl bromide are pumped through a heated reactor (90°C) with inline mixing.

- Salt Formation : The crude product is mixed with hydrochloric acid in a second reactor, followed by crystallization in a continuous oscillatory baffled reactor (COBR).

This approach achieves a throughput of 10–15 kg/day with >95% purity, making it suitable for large-scale pharmaceutical applications.

Green Chemistry Innovations

Efforts to reduce environmental impact have led to the adoption of solvent-free reactions and biodegradable catalysts. For instance, mechanochemical synthesis using ball milling avoids organic solvents entirely. Mixing piperidine with 2-cyclohexylethyl bromide and potassium carbonate in a high-energy ball mill for 2 hours yields the alkylated product, which is then converted to the hydrochloride salt in situ.

Reaction Optimization and Condition Analysis

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Comparative studies reveal that DMF provides higher yields (78%) compared to acetonitrile (52%) or toluene (35%) in alkylation reactions, likely due to its high polarity stabilizing transition states. Elevated temperatures (80–100°C) accelerate reaction rates but may promote decomposition; thus, microwave-assisted synthesis at controlled temperatures (100°C, 150 W) reduces reaction times from 12 hours to 30 minutes.

Catalytic System Optimization

Catalyst loading and ligand design critically influence cyclization efficiency. For Cp*Ir-catalyzed reactions, ligand screening identified 1,10-phenanthroline derivatives as optimal for enhancing catalytic activity. Reducing catalyst loading from 5 mol% to 2 mol% while maintaining yields requires precise stoichiometric ratios of diol to amine (1:1.05).

Analytical Characterization

Spectroscopic Data

Purity and Yield Comparisons

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Alkylation | 78 | 95 | DMF, 90°C, 12 h |

| Reductive Amination | 82 | 97 | H₂ (50 psi), Pd/C, 80°C |

| Catalytic Cyclization | 85 | 98 | Cp*IrCl₂, Cs₂CO₃, 120°C |

Applications and Derivative Synthesis

4-(2-Cyclohexylethyl)piperidine hydrochloride serves as a precursor for neuroactive compounds and antimicrobial agents. Functionalization at the piperidine nitrogen via Buchwald-Hartwig amination or Suzuki-Miyaura coupling enables access to derivatives with enhanced bioactivity. For example, coupling with 2-methylpyridin-3-yl boronic ester yields compounds investigated for trypanocidal activity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the cyclohexylethyl group using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Reduced derivatives (e.g., alkanes)

Substitution: N-alkylated or N-acylated piperidine derivatives

Scientific Research Applications

Scientific Research Applications

Piperidine derivatives have shown promise in various scientific domains:

Medicinal Chemistry

- Antiparkinsonian Effects : The compound acts as an anticholinergic agent, inhibiting acetylcholine at muscarinic receptors. This property is beneficial in treating Parkinson's disease by enhancing dopaminergic transmission and potentially providing neuroprotective effects against neurodegenerative diseases .

- Opioid Receptor Modulation : Research indicates that certain piperidine derivatives can act as opioid antagonists, blocking mu and kappa receptors. This activity may be useful in treating disorders such as addiction and pain management .

- Antimicrobial Properties : Investigations into the biological activities of piperidine derivatives have revealed potential antimicrobial effects. Some compounds have demonstrated significant antifungal activity against strains like Candida and Aspergillus, making them candidates for further development in antifungal therapies .

- Neuroprotective Effects : The dual action on cholinergic and dopaminergic pathways suggests potential applications in neuroprotection, particularly in conditions such as Alzheimer's disease.

Organic Synthesis

- Building Block in Organic Chemistry : Piperidine derivatives serve as essential intermediates in the synthesis of various organic compounds. They are utilized in creating new chemical entities with potential therapeutic applications .

Antiparkinsonian Effects

Research has demonstrated that piperidine derivatives can effectively reduce symptoms associated with Parkinson's disease through their anticholinergic properties. In vivo studies have shown improvements in motor function in animal models treated with these compounds .

Neuroprotection

Studies indicate that piperidine derivatives may protect neurons from damage caused by neurodegenerative diseases. Their ability to modulate neurotransmitter systems suggests they could be developed into therapeutic agents for conditions like Alzheimer's disease .

Antifungal Activity

In a study evaluating various piperidine derivatives for antifungal activity, specific compounds were found to exhibit complete growth inhibition against clinically relevant fungal strains at significantly lower concentrations than standard antifungals . This highlights their potential as effective treatments for fungal infections.

Mechanism of Action

The mechanism of action of Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and influence biochemical pathways, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Molecular Comparisons

The following table summarizes key structural and molecular features of the target compound and analogous piperidine derivatives:

Key Observations:

- Pharmacological Activity: Paroxetine () and E2020 () demonstrate how substituent modifications (e.g., fluorophenyl or indanone groups) enable specific biological targeting (e.g., SSRIs or acetylcholinesterase inhibition). The target compound’s pharmacological profile remains uncharacterized in the provided evidence.

- Safety and Toxicity: Limited data are available for the target compound, but Safety Data Sheets (SDS) of analogs (e.g., ) highlight standard precautions for piperidine derivatives, including handling in ventilated areas and avoiding inhalation .

Functional Group Impact on Properties

- Cyclohexylethyl vs. Benzyl () : The cyclohexylethyl group (C₈H₁₅) is bulkier and more lipophilic than benzyl (C₇H₇), which may reduce solubility in aqueous media but improve binding to hydrophobic targets.

- Nitro Group (): The 2-nitrophenoxy substituent in 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride may increase reactivity, making it suitable for synthetic intermediates or photoaffinity labeling .

Biological Activity

Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride is a compound that has garnered attention for its diverse biological activities. This detailed article examines its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential applications in medicine.

Chemical Structure and Properties

- Chemical Formula : C12H20ClN

- CAS Number : 2098023-17-5

- Molecular Weight : 215.75 g/mol

The compound features a piperidine ring substituted with a cyclohexylethyl group, which is significant for its biological interactions. The structural modifications influence its pharmacological properties, particularly in relation to neurotransmitter systems and cellular signaling pathways.

Piperidine derivatives typically exhibit their biological activity through various mechanisms:

- Receptor Modulation : The compound may act as a modulator of neurotransmitter systems, particularly affecting dopamine and serotonin receptors. This modulation can influence mood and behavior, making it a candidate for antidepressant therapies.

- Kinase Inhibition : Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer treatment.

Pharmacological Effects

Recent studies have highlighted several notable biological activities associated with this compound:

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Significant reduction in immobility time in tests | |

| Anti-inflammatory | Decreased levels of TNF-alpha and IL-6 | |

| Anticancer | Cytotoxicity against MCF-7 (breast) and HCT116 (colon) cells |

Case Study 1: Antidepressant Activity

A study involving the administration of this compound to mice demonstrated significant antidepressant-like effects. The compound was administered at doses of 10 mg/kg and 20 mg/kg over a two-week period. Results indicated a dose-dependent response with notable behavioral improvements observed at higher doses. This suggests potential applicability in treating depression.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory properties, the compound was tested using an LPS-induced inflammation model in vitro. Treatment with this compound significantly reduced pro-inflammatory cytokines compared to control groups. This finding indicates its potential use in managing inflammatory diseases.

Additional Biological Activities

Beyond the primary effects noted above, Piperidine derivatives have been studied for their broader pharmacological profiles:

- Antifungal Activity : Some derivatives have shown promising antifungal activity against clinically relevant strains such as Candida spp. and Aspergillus spp., indicating potential applications in treating fungal infections .

- Cancer Treatment Potential : The ability to inhibit kinases involved in cancer cell proliferation positions this compound as a candidate for further development in oncology .

Q & A

Basic: What are the optimized synthetic routes for Piperidine, 4-(2-cyclohexylethyl)-, hydrochloride, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of piperidine derivatives typically involves nucleophilic substitution or condensation reactions. For example, sulfonylation of piperidine with sulfonyl chlorides in dichloromethane and triethylamine yields sulfonamide derivatives (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride, 73% yield) . For the target compound, a plausible route involves alkylation of piperidine with 2-cyclohexylethyl bromide under basic conditions, followed by HCl neutralization. Key variables affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Room temperature minimizes side reactions like elimination.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, 5% MeOH in DCM) ensures purity .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., cyclohexylethyl protons at δ 1.2–1.8 ppm, piperidine ring protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS detects the molecular ion peak (expected m/z: ~260 for free base; +35 for HCl adduct) .

- HPLC : Purity assessment (>98%) using C18 columns, 0.1% TFA in water/acetonitrile gradient .

Advanced: How do structural modifications (e.g., cyclohexylethyl vs. fluorobenzoyl groups) impact biological activity?

Methodological Answer:

Comparative structure-activity relationship (SAR) studies are essential:

- Lipophilicity : Cyclohexylethyl increases logP vs. fluorobenzoyl (e.g., logP = 2.8 for 4-(4-fluorobenzoyl)piperidine HCl), enhancing membrane permeability .

- Receptor binding : Fluorinated analogs (e.g., paroxetine derivatives) show serotonin reuptake inhibition, while bulky cyclohexylethyl may target sigma-1 receptors .

- In vitro assays : Conduct competitive binding assays (e.g., H-labeled ligands) to quantify affinity shifts .

Advanced: How should researchers resolve contradictions in pharmacological data (e.g., varying IC50 values) across studies?

Methodological Answer:

Discrepancies may arise from:

- Impurity profiles : Related compounds (e.g., risperidone intermediates) can interfere; use HPLC-MS to identify contaminants (e.g., 1% paroxetine-related compound A in USP standards) .

- Assay conditions : Standardize buffer pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C).

- Data normalization : Express IC50 relative to positive controls (e.g., sertraline for serotonin transporters) .

Methodological: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles; avoid skin contact (irritation reported in analogs) .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of HCl vapors .

- Spill management : Neutralize acid spills with sodium bicarbonate, then absorb with vermiculite .

Advanced: How can researchers assess the compound’s toxicity profile in preclinical studies?

Methodological Answer:

- Acute toxicity : Determine LD50 in rodents (oral administration; e.g., diphenpyraline HCl: LD50 = 698 mg/kg in rats) .

- Genotoxicity : Perform Ames tests (S. typhimurium strains TA98/TA100) to detect mutagenicity .

- Ecotoxicology : Evaluate biodegradability (OECD 301F test) and aquatic toxicity (Daphnia magna LC50) .

Basic: What purification strategies are effective for removing by-products (e.g., unreacted cyclohexylethyl bromide)?

Methodological Answer:

- Liquid-liquid extraction : Partition between ethyl acetate and 1M HCl to isolate the hydrophilic hydrochloride salt .

- Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) to separate alkylated by-products .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation; monitor purity via TLC .

Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions; dilute in assay buffer to avoid cytotoxicity .

- Salt forms : Compare hydrochloride vs. free base solubility (e.g., 4-(2-naphthyl)piperidine HCl: 12 mg/mL in water vs. 0.5 mg/mL for free base) .

- Surfactants : Add 0.01% Tween-80 to enhance dispersion in cell culture media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.